molecular formula C14H12BrN3 B13092971 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13092971
M. Wt: 302.17 g/mol
InChI Key: PCYRWANUVMMJMQ-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the triazolopyridine family. These compounds are known for their diverse biological activities and have significant applications in medicinal chemistry and pharmaceuticals. The presence of a bromine atom and an ethylphenyl group in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the oxidative cyclization of hydrazones using a chlorinating agent such as N-chlorosuccinimide (NCS). The reaction is carried out under mild conditions, which helps in achieving high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of MAP kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, including inflammation, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and potential therapeutic applications .

Biological Activity

6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a novel compound belonging to the class of triazolo-pyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. The molecular formula is C14H12BrN3C_{14}H_{12}BrN_3 with a molecular weight of 302.17 g/mol (ChemicalBook) .

The biological activity of this compound is primarily attributed to its interaction with key biological targets involved in cancer progression and immune modulation. Notably, this compound has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion . Additionally, structural studies suggest that it may interact with heme-containing enzymes due to its triazolo-pyridine scaffold .

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cancer cell lines. Although specific IC50 values for this compound are not widely reported in the available literature, related triazolo-pyridine derivatives have shown promising cytotoxicity against several cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For instance, a related study indicated that compounds with similar structures exhibited IC50 values ranging from 1.06 μM to 2.73 μM against these cell lines .

Inhibition of IDO1

Inhibitors targeting IDO1 are considered significant in cancer immunotherapy as they can enhance the immune response against tumors. The compound's ability to inhibit IDO1 was demonstrated through structure-based virtual screening and subsequent biological assays that indicated sub-micromolar potency levels .

Structure-Activity Relationship (SAR)

The SAR studies on triazolo-pyridine derivatives indicate that modifications at specific positions on the triazole ring can significantly affect biological activity. For example:

  • Substituents : The presence of halogen or hydrophobic groups at certain positions enhances interaction with target enzymes.
  • Scaffold Variations : Variants of the triazolo-pyridine scaffold have been shown to improve selectivity and potency against IDO1 .

Table 1: Summary of Biological Activities

Compound NameTargetActivityIC50 ValueReference
This compoundIDO1InhibitionSub-micromolar
Related Triazolo DerivativeA549 Cell LineCytotoxicity1.06 μM
Related Triazolo DerivativeMCF-7 Cell LineCytotoxicity1.23 μM
Related Triazolo DerivativeHeLa Cell LineCytotoxicity2.73 μM

Case Studies

Recent case studies have highlighted the potential of triazolo-pyridine derivatives in clinical settings:

  • Cancer Treatment : A study demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, indicating their therapeutic potential .
  • Immunotherapy Synergy : Compounds based on the triazolo-pyridine scaffold have shown enhanced efficacy when used in combination with other immunotherapeutic agents .

Properties

Molecular Formula

C14H12BrN3

Molecular Weight

302.17 g/mol

IUPAC Name

6-bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C14H12BrN3/c1-2-10-5-3-4-6-12(10)14-17-16-13-8-7-11(15)9-18(13)14/h3-9H,2H2,1H3

InChI Key

PCYRWANUVMMJMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br

Origin of Product

United States

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